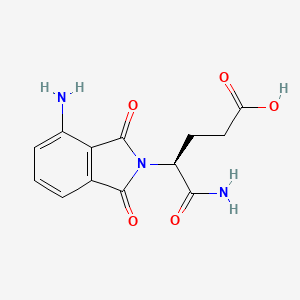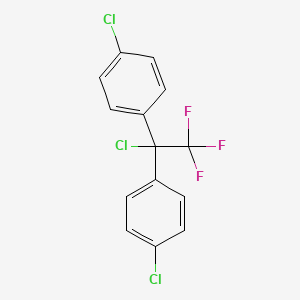
1,1'-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) is a chemical compound characterized by the presence of a trifluoroethane core bonded to two chlorobenzene rings. This compound is notable for its unique structure, which combines halogenated ethane and benzene derivatives, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with 4-chlorobenzene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions generally include:
- Temperature: 50-100°C
- Solvent: Dichloromethane or another non-polar solvent
- Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
化学反应分析
Types of Reactions
1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms may be replaced by other nucleophiles.
Oxidation Reactions: The benzene rings can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form partially or fully dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized benzene rings, and dehalogenated compounds.
科学研究应用
1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes.
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: A related compound with similar halogenation but different substitution patterns.
2-Chloro-1,1,1-trifluoroethane: Another halogenated ethane derivative with distinct chemical properties.
属性
CAS 编号 |
560-97-4 |
|---|---|
分子式 |
C14H8Cl3F3 |
分子量 |
339.6 g/mol |
IUPAC 名称 |
1-chloro-4-[1-chloro-1-(4-chlorophenyl)-2,2,2-trifluoroethyl]benzene |
InChI |
InChI=1S/C14H8Cl3F3/c15-11-5-1-9(2-6-11)13(17,14(18,19)20)10-3-7-12(16)8-4-10/h1-8H |
InChI 键 |
XILCLRXELHUWLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


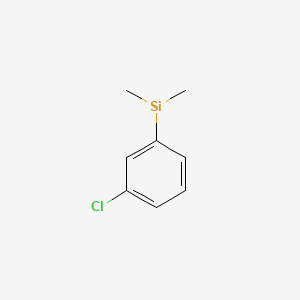
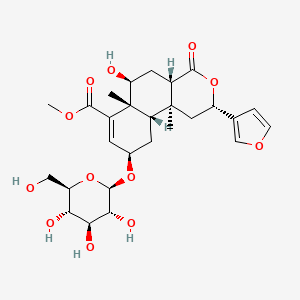
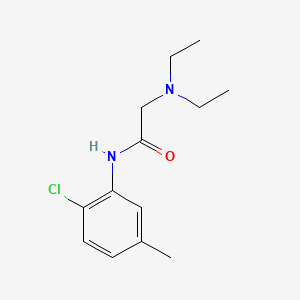

![Benzo[f]quinazoline](/img/structure/B14752245.png)
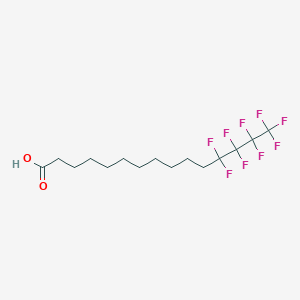
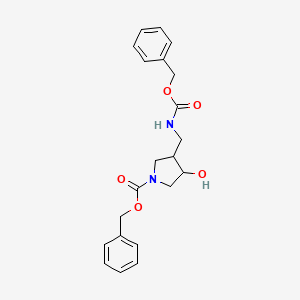
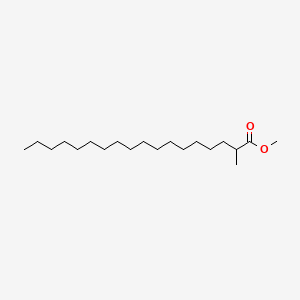
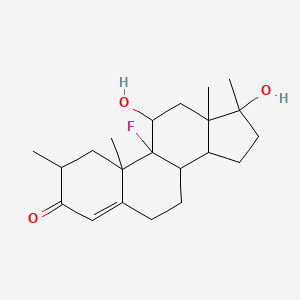
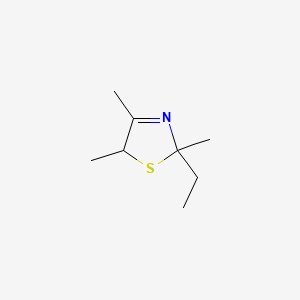
![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
